molecular formula C16H23NO2 B13947117 Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate

Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate

Cat. No.: B13947117
M. Wt: 261.36 g/mol
InChI Key: SDITWULVZMIBJZ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C16H23NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate typically involves the esterification of 1-benzyl-4-methylpiperidine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate can be compared with other similar compounds, such as:

    Methyl piperidine-4-carboxylate: A similar ester derivative with a methyl group instead of an ethyl group.

    Ethyl N-Boc-4-methylpiperidine-4-carboxylate: A derivative with a tert-butoxycarbonyl (Boc) protecting group.

    Ethyl 1-methylpiperidine-4-carboxylate: A compound with a methyl group on the nitrogen atom instead of a benzyl group.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of both a benzyl group and an ethyl ester group

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

ethyl 1-benzyl-4-methylpiperidine-4-carboxylate

InChI

InChI=1S/C16H23NO2/c1-3-19-15(18)16(2)9-11-17(12-10-16)13-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3

InChI Key

SDITWULVZMIBJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C

Origin of Product

United States

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